molecular formula C20H13N5 B13882432 6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline

6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline

Cat. No.: B13882432
M. Wt: 323.3 g/mol
InChI Key: JKZAUGBCNODTNS-UHFFFAOYSA-N
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Description

6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline is a heterocyclic compound that features a fused imidazo-pyridine ring system attached to a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline typically involves the construction of the imidazo-pyridine core followed by its attachment to the quinoline ring. One common method involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo-pyridine core. This intermediate is then coupled with a quinoline derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or immune response .

Comparison with Similar Compounds

Similar Compounds

  • 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline
  • 6-(imidazo[1,2-a]pyridin-6-yl)quinoline
  • 6-(imidazo[4,5-b]pyridine) derivatives

Uniqueness

6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering potential advantages in terms of selectivity and potency compared to other similar compounds .

Properties

Molecular Formula

C20H13N5

Molecular Weight

323.3 g/mol

IUPAC Name

6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline

InChI

InChI=1S/C20H13N5/c1-2-18-17(16(5-8-22-18)13-3-6-21-7-4-13)9-14(1)15-10-19-20(23-11-15)25-12-24-19/h1-12H,(H,23,24,25)

InChI Key

JKZAUGBCNODTNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C3=CC4=C(N=C3)N=CN4)C5=CC=NC=C5

Origin of Product

United States

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